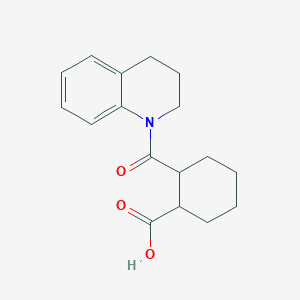

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid

Beschreibung

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid is a bicyclic organic compound featuring a 3,4-dihydroquinoline moiety linked via a carbonyl group to a cyclohexane ring substituted with a carboxylic acid group. Its molecular formula is C₁₇H₂₁NO₃ (molecular weight: 287.35 g/mol), and its IUPAC name reflects the fusion of the partially hydrogenated quinoline system with the cyclohexanecarboxylic acid backbone .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1,4,6,10,13-14H,2-3,5,7-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTXZXRKICEPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with cyclohexanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinoline ring undergoes nucleophilic substitution, particularly at electron-deficient positions.

Key Reaction : Ullmann-type coupling with sodium azide

-

Reactants : 2-bromobenzaldehyde, sodium azide

-

Conditions : Copper catalyst, elevated temperatures

-

Products : Azido intermediates → Target compound via subsequent transformations.

Mechanism :

-

Oxidative addition of bromobenzaldehyde to Cu(I).

-

Nucleophilic attack by azide ion.

-

Reductive elimination to form C–N bond.

Decarboxylative Reactions

The carboxylic acid group participates in decarboxylation under specific conditions.

Base-Mediated Decarboxylation

Conditions :

Outcome :

-

Formation of alkylamines via intramolecular decarboxylation.

Mechanistic Pathway :

-

Deprotonation of the carboxylic acid group.

-

Formation of a carbon anion intermediate.

-

Concerted rearrangement (analogous to Hofmann rearrangement) .

Radical Decarboxylation

Reagents : Barton ester (N-acyloxy-2-pyridinethione), CCl₄/BrCCl₃

Mechanism :

-

Homolytic cleavage of the O–N bond generates acyloxy radical.

-

CO₂ elimination produces alkyl radical.

Oxidation of Quinoline Moiety

Reagents : KMnO₄/H⁺ or RuO₄

Products : Quinoline N-oxide derivatives.

Reduction of Carbonyl Group

Reagents : NaBH₄, LiAlH₄

Products : Secondary alcohol derivatives.

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its reactive carbonyl and carboxylic acid groups.

Example : Hydantoin Formation

-

Condensation with ammonia → imine intermediate.

-

Cyanide addition → α-amino nitrile.

Table 2: Stereochemical Outcomes

Mechanistic Insights

-

DNA Intercalation : The planar quinoline ring intercalates into DNA, inhibiting replication (potential anticancer mechanism).

-

Green Chemistry Applications : Industrial synthesis employs solvent-free conditions and recyclable catalysts to improve atom economy.

Wissenschaftliche Forschungsanwendungen

Physical Properties

The compound features a cyclohexane ring substituted with a quinoline moiety, which contributes to its potential pharmacological properties. The presence of both carboxylic acid and carbonyl functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds related to quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that quinoline-4-carboxylic acids possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus . The structural similarity of 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid suggests it may exhibit similar bioactivity.

Antitumor Properties

Quinoline derivatives are known for their antitumor activities. The compound's structure allows for interactions with cellular mechanisms involved in cancer proliferation. Specifically, quinoline-based compounds have been developed as inhibitors of key enzymes involved in tumor growth .

Enzyme Inhibition

The compound has been investigated for its potential as a caspase enzyme inhibitor, which is crucial in the regulation of apoptosis. This application is particularly relevant in developing therapeutic agents for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders .

Synthesis of Bioactive Molecules

The synthesis of this compound can be achieved through various multicomponent reactions that facilitate the formation of complex structures efficiently. These synthetic pathways are crucial for generating libraries of bioactive compounds for screening in drug discovery .

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing a series of quinoline derivatives, including the target compound, using a modified Doebner reaction. The synthesized compounds were evaluated for their antibacterial and antitumor activities. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another investigation explored the SAR of quinoline derivatives to identify key structural features responsible for biological activity. The study found that modifications to the cyclohexane ring significantly impacted the compound's efficacy against tumor cells and bacteria. This information is vital for optimizing lead compounds in drug development .

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity (MIC µM) | Antitumor Activity (IC50 µM) | Enzyme Target |

|---|---|---|---|

| This compound | 10.1 - 62.4 | Not yet determined | Caspase inhibitors |

| Quinoline-4-carboxylic acid | 5.0 - 20.0 | 15 - 30 | Topoisomerase I |

| Other related quinoline derivatives | Varies | Varies | Various |

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2'-Chlorophenyl)-1,2,5,6,7,8-hexahydro-2,5-dioxo-3-quinolinecarboxylic Acid

- Molecular Formula : C₁₆H₁₃ClN₂O₄

- Key Features: Substituted with a 2'-chlorophenyl group and two ketone groups (dioxo) on the quinoline ring. Fully hydrogenated quinoline core (hexahydro) compared to the dihydroquinoline in the target compound.

- Physicochemical Data :

Comparison :

- Higher melting point (247–248 °C vs. unreported for the target compound) suggests stronger intermolecular forces due to polar substituents.

- The hexahydroquinoline core may reduce aromaticity, affecting π-π stacking interactions in biological systems.

4-(Dibenzylamino)cyclohexanecarboxylic Acid

Comparison :

- The dibenzylamino group introduces basicity and bulkiness, likely increasing lipophilicity (logP) compared to the target compound’s amide-linked quinoline.

- Absence of the quinoline system may limit aromatic interactions but could enhance solubility in non-polar solvents.

- Potential applications diverge: the target compound’s quinoline-carbonyl structure may favor enzyme inhibition, while the dibenzylamino derivative could serve as a synthetic intermediate for amine-containing pharmaceuticals .

1-{2-[3,5-Dicyclopropyl-4-(4-{[(6-Fluoroquinoline-2-carbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)phenyl]acetamido}cyclohexane-1-carboxylic Acid

- Molecular Formula: Not explicitly provided (estimated >500 g/mol based on substituents).

- Key Features: Complex structure with 6-fluoroquinoline, triazole, and dicyclopropylphenyl groups. Cyclohexanecarboxylic acid linked to a triazole-containing side chain.

Comparison :

- The fluoroquinoline and triazole groups enhance bioactivity (e.g., antimicrobial or kinase inhibition) but may reduce metabolic stability.

- Increased steric bulk could limit membrane permeability compared to the simpler target compound.

3-Caffeoyl-4-feruloylquinic Acid

- Molecular Formula : C₂₆H₂₄O₁₂

- Key Features: Natural product derivative with caffeoyl and feruloyl phenolic esters attached to quinic acid. Lacks the nitrogen-containing quinoline system.

- Data: Matched synonyms: 3-Caffeoyl-4-feruloylquinic acid .

Comparison :

- Phenolic groups confer antioxidant activity, diverging from the synthetic quinoline-based target compound’s likely pharmacological profile.

- Higher polarity due to multiple hydroxyl groups may limit blood-brain barrier penetration compared to the more lipophilic target compound.

Biologische Aktivität

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores the various biological properties of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO, with a molecular weight of approximately 287.35 g/mol. This compound features a quinoline moiety which is known for its diverse biological activities, including antibacterial and antiviral properties .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds derived from the quinoline scaffold have shown activity against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Compound C | 8 | Pseudomonas aeruginosa |

Antiviral Activity

Quinoline derivatives have also been evaluated for their anti-HIV activity. For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were synthesized and tested for their ability to inhibit HIV integrase (IN), showing moderate activity with IC50 values in the micromolar range . The structural modifications on the quinoline core significantly influenced the antiviral potency.

Table 2: Antiviral Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound D | 40 ± 3 | Integrase Inhibition |

| Compound E | 16 ± 6 | Strand Transfer Inhibition |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely linked to their chemical structure. Modifications on the quinoline ring and the introduction of various substituents can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups often increases antimicrobial and antiviral activities by stabilizing the active form of the compound .

Case Study 1: Antibacterial Efficacy

In a comparative study, several quinoline derivatives were tested against multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that specific modifications to the cyclohexane component significantly improved efficacy, with some compounds achieving MIC values lower than traditional treatments like isoniazid .

Case Study 2: Anti-HIV Activity

A recent investigation focused on the anti-HIV potential of newly synthesized quinoline derivatives. The study found that compounds with specific structural features exhibited promising inhibition of HIV replication in vitro. These findings suggest that further exploration into structural optimization could lead to novel therapeutic agents against HIV .

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid?

Answer: This compound is typically synthesized via coupling reactions or microbial biosynthesis pathways :

- Chemical Synthesis : Trans-4-(aminomethyl)cyclohexanecarboxylic acid serves as a precursor. Coupling reactions using carbodiimide reagents (e.g., EDCI, HOBt) and bases (e.g., TEA) in DMF yield bivalent ligands .

- Biosynthesis : In Alicyclobacillus acidocaldarius, cyclohexanecarboxylic acid derivatives are formed via the shikimate pathway. Key intermediates include 5-hydroxycyclohex-1-enecarboxylic acid, which undergoes reduction and dehydration .

Q. Table 1: Synthetic Methods Comparison

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Carbodiimide Coupling | EDCI, HOBt, TEA, DMF, 0°C | 20–50% | |

| Microbial Biosynthesis | Shikimic acid, A. acidocaldarius mutants | N/A |

Q. What spectroscopic and structural characterization methods are recommended?

Answer:

- NMR Spectroscopy : For confirming substituent positions and stereochemistry (e.g., cyclohexane ring protons and quinoline carbonyl groups).

- X-ray Crystallography : Structural data for the compound (PDB ID: 1VV) reveals chiral centers and hydrogen-bonding networks .

- Mass Spectrometry : Molecular weight confirmation (e.g., 327.4174 g/mol via ESI-MS) .

Q. Table 2: Key Structural Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 327.4174 g/mol | |

| Chiral Centers | 3 | |

| Aromatic Bonds | 12 |

Q. What safety precautions are critical during handling?

Answer:

- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). For spills, employ dry sand or alcohol-resistant foam .

- First Aid : Rinse eyes/skin with water for ≥15 minutes; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can contradictions in reported biological activities of quinoline-carboxylic acid derivatives be resolved?

Answer: Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized Assays : Use orthogonal methods (e.g., MIC assays vs. topoisomerase inhibition tests) to validate antibacterial activity .

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, methoxy groups at position 6 enhance antimicrobial activity, while hydroxyl groups at position 2 influence solubility .

Q. Table 3: Biological Activity Variations

| Derivative Substituents | Observed Activity | Reference |

|---|---|---|

| 6-Methoxy, 2-Hydroxy | Antibacterial (MIC: 0.5 µg/mL) | |

| 7-Amino, 1-Cyclopropyl | Topoisomerase IV Inhibition |

Q. What mechanistic insights exist for its biosynthesis in microbial systems?

Answer: In A. acidocaldarius, the pathway involves:

Shikimate → 3-Hydroxycyclohexanecarboxylic Acid : Reduction by NADPH-dependent enzymes.

Dehydration to 2-Cyclohexenecarboxylic Acid : Catalyzed by dehydratases . Blocked mutants accumulate intermediates, aiding pathway elucidation.

Q. How can synthetic yields be optimized for large-scale applications?

Answer:

Q. What computational tools are recommended for molecular docking studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.